2-Methoxyheptane

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Número CAS |

57858-34-1 |

|---|---|

Fórmula molecular |

C8H18O |

Peso molecular |

130.23 g/mol |

Nombre IUPAC |

2-methoxyheptane |

InChI |

InChI=1S/C8H18O/c1-4-5-6-7-8(2)9-3/h8H,4-7H2,1-3H3 |

Clave InChI |

XKHTUKHDGNJTLD-UHFFFAOYSA-N |

SMILES canónico |

CCCCCC(C)OC |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methoxyheptane: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and properties of 2-methoxyheptane. The information is compiled from established chemical databases and resources, presenting key data for research and development applications.

Chemical Structure and Identification

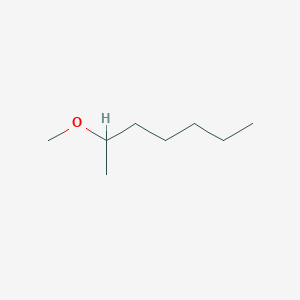

This compound is a simple aliphatic ether. Its structure consists of a seven-carbon heptane (B126788) chain with a methoxy (B1213986) group attached to the second carbon atom.

Key Identifiers:

Below is a 2D representation of the molecular structure.

Table 1: Structural and Molecular Identifiers

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₈H₁₈O | [1][3] |

| Molecular Weight | 130.23 g/mol | [1] |

| Canonical SMILES | CCCCCC(C)OC | [1] |

| InChI | InChI=1S/C8H18O/c1-4-5-6-7-8(2)9-3/h8H,4-7H2,1-3H3 | [1][3] |

| InChIKey | XKHTUKHDGNJTLD-UHFFFAOYSA-N | [1][3] |

| CAS Number | 57858-34-1 | [1][3] |

Physicochemical Properties

Table 2: Computed Physicochemical Properties

| Property | Value | Reference |

| XLogP3 | 2.8 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 5 | [1] |

| Exact Mass | 130.135765193 Da | [1] |

| Monoisotopic Mass | 130.135765193 Da | [1] |

| Topological Polar Surface Area | 9.2 Ų | [1] |

| Heavy Atom Count | 9 | [4] |

| Complexity | 52.5 | [1] |

Experimental Protocols: A General Synthetic Approach

A specific, detailed experimental protocol for the synthesis of this compound was not found in the search results. However, a common and applicable method for synthesizing aliphatic ethers is the Williamson ether synthesis. This involves the reaction of an alcohol with a strong base to form an alkoxide, followed by nucleophilic substitution with an alkyl halide.[5][6]

The logical workflow for this synthesis, as it would apply to this compound, is outlined below.

Methodology: General Protocol for Williamson Ether Synthesis

This protocol is a general guideline and requires optimization for specific laboratory conditions and scale.

1. Materials and Reagents:

-

2-Heptanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil, or another strong base

-

Methyl iodide (CH₃I) or another methylating agent

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

2. Procedure:

-

Alkoxide Formation: To a dry, inert-atmosphere (e.g., nitrogen or argon) flask, add 2-heptanol (1 equivalent) dissolved in the anhydrous solvent. Cool the solution in an ice bath (0 °C). Carefully and portion-wise, add sodium hydride (1.1 equivalents). Allow the mixture to stir at 0 °C and then warm to room temperature until the cessation of hydrogen gas evolution, indicating the complete formation of the sodium 2-heptoxide.

-

Nucleophilic Substitution: Cool the alkoxide solution back to 0 °C. Add methyl iodide (1.2 equivalents) dropwise via a syringe. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (the reaction progress can be monitored by Thin Layer Chromatography, TLC).

-

Work-up and Purification: Once the reaction is complete, cautiously quench the mixture by slowly adding it to a cooled, saturated solution of aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by fractional distillation to yield pure this compound.

Safety and Handling

Safety data for this compound is not extensively detailed. However, based on similar aliphatic ethers and related heptane isomers, appropriate precautions should be taken.[7][8] Users should handle the compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ethers can form explosive peroxides over time when exposed to air and light; therefore, proper storage in a cool, dark, and tightly sealed container is essential. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

References

- 1. This compound | C8H18O | CID 13215858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. molbase.com [molbase.com]

- 3. heptane, 2-methoxy- [webbook.nist.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Technical Guide to the Physical Properties of 2-Methoxyheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxyheptane, a simple ether, presents potential applications in various scientific and industrial fields, including as a solvent or a building block in organic synthesis. A thorough understanding of its physical properties, particularly as a function of temperature, is crucial for its effective use and for the design of processes involving this compound. This technical guide provides an overview of the known physical properties of this compound. Due to a lack of publicly available experimental data on its temperature-dependent properties, this document focuses on providing detailed, generalized experimental protocols for the determination of key physical parameters such as density, viscosity, and surface tension. Furthermore, it discusses the expected trends of these properties with temperature based on the general behavior of similar ethers.

Introduction

Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups.[1] Their relatively low chemical reactivity and ability to dissolve a wide range of nonpolar and moderately polar compounds make them valuable as solvents in chemical reactions and extractions.[2] this compound (C₈H₁₈O) is a member of this family.[3] An ether molecule possesses a net dipole moment due to the polarity of its C-O bonds.[1] However, unlike alcohols, ethers cannot act as hydrogen-bond donors, which results in boiling points that are comparable to alkanes of similar molecular weight and significantly lower than corresponding alcohols.[4][5]

The physical properties of a substance, such as its density, viscosity, and surface tension, are fundamental parameters that govern its behavior in various applications. For instance, in drug development, these properties can influence formulation, dissolution rates, and delivery mechanisms. The temperature dependence of these properties is of particular importance for processes that operate under varying thermal conditions.

General Physical Properties of this compound

While temperature-dependent experimental data is scarce, some general physical and computed properties of this compound are known and summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₈O | [3] |

| Molecular Weight | 130.23 g/mol | [3] |

| CAS Number | 57858-34-1 | [3] |

| IUPAC Name | This compound | [3] |

| Computed XLogP3-AA | 2.8 | [3] |

| Computed Hydrogen Bond Donor Count | 0 | [3] |

| Computed Hydrogen Bond Acceptor Count | 1 | [3] |

| Computed Rotatable Bond Count | 5 | [3] |

Note: The NIST/TRC Web Thermo Tables, a subscription-based service, may contain thermophysical and thermochemical data for this compound.[6]

Experimental Protocols for Determining Physical Properties

The following sections detail standard experimental procedures for measuring the density, viscosity, and surface tension of a liquid such as this compound as a function of temperature.

Density Measurement

The density of a liquid is its mass per unit volume. It is a fundamental property that is sensitive to temperature changes.[7]

3.1.1. Pycnometer Method

This is a simple and accurate method for determining the density of a liquid.[8]

-

Principle: A pycnometer is a glass flask with a precise, known volume. By weighing the pycnometer empty, filled with a reference liquid of known density (e.g., deionized water), and then filled with the sample liquid, the density of the sample can be calculated.

-

Procedure:

-

Clean and dry a pycnometer of known volume and determine its mass (m_pyc).

-

Fill the pycnometer with deionized water and place it in a temperature-controlled water bath until it reaches the desired temperature.

-

Ensure the pycnometer is completely full, with no air bubbles, and weigh it to determine the mass of the water (m_water).

-

Repeat the procedure with this compound, measuring its mass (m_sample) at the same temperature.

-

The density of this compound (ρ_sample) can be calculated using the formula: ρ_sample = (m_sample / m_water) * ρ_water where ρ_water is the known density of water at that temperature.

-

-

To obtain data at various temperatures: Repeat the procedure at different, controlled temperatures.

3.1.2. Vibrating Tube Densimeter

This method is faster and can be more precise than the pycnometer method.[9]

-

Principle: A U-shaped tube containing the sample is vibrated. The frequency of the vibration is dependent on the mass of the liquid in the tube, and therefore its density.[8]

-

Procedure:

-

Calibrate the instrument with two fluids of known density (e.g., dry air and deionized water).

-

Inject the this compound sample into the measurement cell, ensuring there are no bubbles.

-

The instrument will automatically measure the oscillation period and calculate the density.

-

For temperature-dependent measurements, the instrument's cell holder is typically connected to a circulating water bath to control the temperature.

-

Workflow for density measurement.

Viscosity Measurement

Viscosity is a measure of a fluid's resistance to flow. For liquids, viscosity typically decreases as temperature increases.[10]

3.2.1. Ostwald Viscometer (Capillary Viscometer)

This method is based on measuring the time it takes for a fixed volume of liquid to flow through a narrow capillary.[11][12]

-

Principle: The time required for a liquid to pass between two marks in a capillary tube is proportional to its kinematic viscosity. By comparing this time to that of a reference liquid of known viscosity, the viscosity of the sample can be determined.

-

Procedure:

-

Clean and dry the viscometer.

-

Pipette a precise volume of this compound into the larger bulb of the viscometer.

-

Place the viscometer in a constant-temperature bath until it reaches thermal equilibrium.

-

Using a pipette bulb, draw the liquid up into the smaller bulb, above the upper timing mark.

-

Release the suction and use a stopwatch to measure the time it takes for the liquid meniscus to fall from the upper to the lower timing mark (t_sample).

-

Repeat the procedure with a reference liquid of known viscosity (η_ref) and density (ρ_ref) at the same temperature to get its flow time (t_ref).

-

The viscosity of this compound (η_sample) can be calculated using the formula: η_sample = (ρ_sample * t_sample / ρ_ref * t_ref) * η_ref

-

-

To obtain data at various temperatures: Adjust the temperature of the water bath and repeat the measurements.

Workflow for viscosity measurement.

Surface Tension Measurement

Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible. It is a result of cohesive forces between liquid molecules. Surface tension generally decreases with increasing temperature.[13][14]

3.3.1. Du Noüy Ring Method

This is a widely used method for measuring surface tension.[15][16]

-

Principle: This method measures the force required to detach a platinum-iridium ring from the surface of a liquid. This force is proportional to the surface tension.

-

Procedure:

-

A clean platinum ring is attached to a sensitive balance (tensiometer).

-

A sample of this compound is placed in a vessel on a platform that can be raised and lowered.

-

The liquid is raised until the ring is submerged.

-

The platform is then slowly lowered, causing the ring to pull through the surface, bringing with it a meniscus of liquid.

-

The force is recorded continuously, and the maximum force just before the meniscus breaks from the ring is used to calculate the surface tension.

-

-

To obtain data at various temperatures: The sample vessel can be jacketed to allow for temperature control via a circulating fluid.

3.3.2. Pendant Drop Method

This is an optical method for determining surface and interfacial tension.[16][17]

-

Principle: The shape of a drop of liquid hanging from a needle is determined by the balance between gravity, which elongates the drop, and surface tension, which tries to keep it spherical. The surface tension can be calculated by analyzing the drop's shape.

-

Procedure:

-

A drop of this compound is formed at the tip of a syringe needle.

-

A high-resolution camera captures an image of the pendant drop.

-

Software analyzes the profile of the drop and fits it to the Young-Laplace equation to determine the surface tension.

-

-

To obtain data at various temperatures: The syringe and the environment around the drop can be temperature-controlled.

References

- 1. A Study on the Physical Properties of Ethers [unacademy.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound | C8H18O | CID 13215858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. byjus.com [byjus.com]

- 5. CK12-Foundation [flexbooks.ck12.org]

- 6. heptane, 2-methoxy- [webbook.nist.gov]

- 7. akbis.gaziantep.edu.tr [akbis.gaziantep.edu.tr]

- 8. calnesis.com [calnesis.com]

- 9. thermopedia.com [thermopedia.com]

- 10. gazi.edu.tr [gazi.edu.tr]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. uobabylon.edu.iq [uobabylon.edu.iq]

- 13. Measurement of Surface Tension of Liquid — Collection of Experiments [physicsexperiments.eu]

- 14. researchgate.net [researchgate.net]

- 15. journals.pen2print.org [journals.pen2print.org]

- 16. biolinscientific.com [biolinscientific.com]

- 17. dspace.mit.edu [dspace.mit.edu]

A Comprehensive Technical Guide to 2-Methoxyheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 2-Methoxyheptane, covering its chemical identity, physicochemical properties, synthesis, and safety considerations. This document is intended to be a valuable resource for professionals in the fields of chemical research and development.

Chemical Identity and Synonyms

This compound is a simple aliphatic ether. Its unique Chemical Abstracts Service (CAS) number is 57858-34-1 [1]. This identifier is crucial for unambiguous identification in databases and publications.

Several synonyms are used to refer to this compound in chemical literature and commercial listings. These include:

-

Heptane, 2-methoxy-

-

2-Heptyl methyl ether

-

2-Methoxy-heptan

Database identifiers are also commonly used:

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₈O | PubChem[1] |

| Molecular Weight | 130.23 g/mol | PubChem[1] |

| Exact Mass | 130.135765 g/mol | PubChem[1] |

| XLogP3-AA (logP) | 2.8 | PubChem[1] |

| Topological Polar Surface Area | 9.2 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

| Complexity | 52.5 | PubChem[1] |

Ethers like this compound generally have boiling points comparable to alkanes of similar molecular weight and are significantly lower than alcohols with a similar number of carbon atoms due to the absence of intermolecular hydrogen bonding between ether molecules[2][3][4]. They are typically soluble in organic solvents and show some solubility in water if the carbon chain is short[4].

Synthesis of this compound

The most common and effective method for the synthesis of simple ethers like this compound is the Williamson ether synthesis . This reaction proceeds via an S\textsubscript{N}2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide[5]. In the case of this compound, this would involve the reaction of the sodium or potassium salt of 2-heptanol (B47269) (2-heptoxide) with a methyl halide (e.g., methyl iodide).

General Reaction Scheme

The overall reaction for the synthesis of this compound via the Williamson ether synthesis is as follows:

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from general procedures for the Williamson ether synthesis.

Materials:

-

2-Heptanol

-

Sodium hydride (NaH) (60% dispersion in mineral oil)

-

Methyl iodide (CH₃I)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Alkoxide: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 2-heptanol dissolved in anhydrous diethyl ether or THF.

-

Under a nitrogen atmosphere, slowly add a stoichiometric amount of sodium hydride to the stirred solution at room temperature. The reaction will generate hydrogen gas, so adequate ventilation is crucial.

-

After the addition of sodium hydride is complete, gently heat the mixture to reflux for approximately one hour to ensure the complete formation of the sodium 2-heptoxide.

-

Addition of the Alkylating Agent: Cool the reaction mixture to room temperature. Add a stoichiometric equivalent of methyl iodide dropwise to the stirred solution using the dropping funnel.

-

After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitoring by TLC or GC is recommended).

-

Work-up: Cool the reaction mixture to room temperature and cautiously quench any unreacted sodium hydride by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by fractional distillation to yield the final product.

Applications in Research and Development

Due to its simple ether structure, this compound is not commonly associated with direct applications in drug development as a pharmacologically active agent. However, its properties make it potentially useful in the following areas for researchers and scientists:

-

Organic Synthesis: It can serve as a non-polar, aprotic solvent for various organic reactions. Its ether linkage is generally stable under many reaction conditions.

-

Intermediate: It can be used as a starting material or an intermediate in the synthesis of more complex molecules.

-

Physical Organic Chemistry: As a simple ether with a defined structure, it could be used in studies investigating solvent effects or structure-property relationships.

Safety and Handling

Detailed toxicological data for this compound is not widely available. However, based on the general properties of aliphatic ethers, the following safety precautions should be observed:

-

Flammability: Ethers are generally flammable. Handle with care and avoid ignition sources.

-

Peroxide Formation: Ethers can form explosive peroxides upon exposure to air and light. It is crucial to test for the presence of peroxides before heating or distilling ethers. Store in airtight containers, protected from light.

-

Inhalation: Avoid inhaling vapors. Use in a well-ventilated area or with appropriate respiratory protection.

-

Skin and Eye Contact: Avoid contact with skin and eyes. Wear appropriate personal protective equipment, including gloves and safety glasses. In case of contact, rinse thoroughly with water.

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this chemical.

References

An In-depth Technical Guide to the Synthesis of 2-Methoxyheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-methoxyheptane, a valuable chemical intermediate. The content is tailored for professionals in research and development, offering detailed experimental methodologies, quantitative data analysis, and visual representations of the synthetic routes.

Executive Summary

The synthesis of this compound can be effectively achieved through several key organic reactions. This guide focuses on the most prominent and practical methods: the Williamson ether synthesis and the alkoxymercuration-demercuration of 1-heptene (B165124). Additionally, alternative pathways, including reductive alkoxylation of heptan-2-one, are discussed. Each method is presented with a detailed breakdown of the reaction mechanism, experimental protocols, and available quantitative data to facilitate replication and optimization in a laboratory setting.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below.[1][2][3] This data is essential for the purification and characterization of the synthesized product.

| Property | Value |

| Molecular Formula | C₈H₁₈O |

| Molecular Weight | 130.23 g/mol |

| CAS Number | 57858-34-1 |

| Boiling Point | Not available |

| Density | Not available |

| LogP | 2.60160 |

| SMILES | CCCCCC(C)OC |

| InChIKey | XKHTUKHDGNJTLD-UHFFFAOYSA-N |

Core Synthesis Pathways

This section details the primary synthetic routes to this compound, including reaction mechanisms and experimental procedures.

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used and versatile method for preparing ethers.[4][5] The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide on an alkyl halide.[4] For the synthesis of this compound, this involves the deprotonation of 2-heptanol (B47269) to form the corresponding alkoxide, which then reacts with a methylating agent.

Reaction Scheme:

Experimental Protocol (General Procedure):

A detailed experimental protocol for the Williamson ether synthesis of a similar secondary ether is as follows. This can be adapted for the synthesis of this compound.

-

Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-heptanol (1 equivalent) to a suitable anhydrous solvent such as tetrahydrofuran (B95107) (THF).

-

Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise to the solution under a nitrogen atmosphere. Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

-

Methylation: Cool the resulting alkoxide solution back to 0 °C. Add a methylating agent, such as methyl iodide (CH₃I, 1.2 equivalents), dropwise via a syringe.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography to yield pure this compound.

Quantitative Data:

Alkoxymercuration-Demercuration of 1-Heptene

This two-step reaction provides a reliable method for the Markovnikov addition of an alcohol to an alkene, yielding an ether.[6][7][8][9] For the synthesis of this compound, 1-heptene is treated with a mercury(II) salt in the presence of methanol (B129727), followed by demercuration with sodium borohydride (B1222165).[6][7][8][9] A key advantage of this method is the avoidance of carbocation rearrangements that can occur in acid-catalyzed hydration.[9]

Reaction Scheme:

Experimental Protocol (General Procedure):

The following is a general procedure for the alkoxymercuration-demercuration of an alkene, which can be specifically applied to the synthesis of this compound from 1-heptene and methanol.

-

Alkoxymercuration: In a round-bottom flask, dissolve mercury(II) acetate (B1210297) (Hg(OAc)₂, 1.1 equivalents) in methanol (a sufficient volume to act as both reactant and solvent). To this solution, add 1-heptene (1 equivalent) dropwise at room temperature with stirring. Continue stirring for 1-2 hours, or until the reaction is complete as indicated by TLC.

-

Demercuration: In a separate flask, prepare a solution of sodium borohydride (NaBH₄, 0.5 equivalents) in a basic aqueous solution (e.g., 3 M NaOH). Cool the organomercury intermediate solution from the first step to 0 °C and slowly add the sodium borohydride solution. A black precipitate of elemental mercury will form.

-

Work-up: After the addition is complete, allow the mixture to stir for an additional hour at room temperature. Separate the organic layer. If an emulsion forms, it can be broken by adding saturated sodium chloride solution. Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Purification: Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure. The resulting crude this compound can be purified by fractional distillation.

Quantitative Data:

The alkoxymercuration-demercuration reaction is known for its high yields. For the synthesis of similar ethers, yields are often reported to be in the range of 80-95%.

Alternative Synthesis Pathway: Reductive Alkoxylation of Heptan-2-one

A less common but effective method for the synthesis of this compound is the reductive alkoxylation of heptan-2-one. This reaction involves the simultaneous reduction of the ketone and the formation of the ether linkage.

Reaction Scheme:

Experimental Protocol and Data:

Spectroscopic Data for this compound

The following table summarizes the expected spectroscopic data for this compound, which is crucial for product identification and characterization. While experimental spectra were not found, typical chemical shifts and fragmentation patterns can be predicted based on the structure.

| Spectroscopy | Expected Key Signals |

| ¹H NMR | - Singlet around 3.3 ppm (3H, -OCH₃) - Multiplet around 3.4 ppm (1H, -CH(OCH₃)-) - Multiplets between 0.8 and 1.6 ppm (14H, alkyl chain) |

| ¹³C NMR | - Signal around 56 ppm (-OCH₃) - Signal around 78 ppm (-CH(OCH₃)-) - Signals in the aliphatic region (14-40 ppm) for the heptyl chain carbons |

| IR (Infrared) | - C-O-C stretch around 1100 cm⁻¹ - C-H stretches around 2850-2960 cm⁻¹ |

| MS (Mass Spec) | - Molecular ion peak (M⁺) at m/z = 130 - Characteristic fragments from the loss of a methoxy (B1213986) group (M-31) or cleavage of the heptyl chain |

Conclusion

This technical guide has outlined the primary and alternative synthesis pathways for this compound, with a focus on the Williamson ether synthesis and alkoxymercuration-demercuration. The provided general experimental protocols and expected data serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis. Further investigation into the cited literature is recommended to obtain more specific reaction conditions and quantitative data to optimize these synthetic routes.

References

- 1. This compound | C8H18O | CID 13215858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2R)-2-methoxyheptane | C8H18O | CID 53992319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2S)-2-methoxyheptane | C8H18O | CID 142701854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Khan Academy [khanacademy.org]

- 6. byjus.com [byjus.com]

- 7. study.com [study.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Enantiomers of 2-Methoxyheptane: (2R)-2-methoxyheptane and (2S)-2-methoxyheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical and physical properties of the enantiomeric pair, (2R)-2-methoxyheptane and (2S)-2-methoxyheptane. Due to the limited availability of specific experimental data for these compounds, this guide focuses on established principles of stereochemistry, synthesis, and separation, offering a framework for their preparation and characterization. The document outlines a probable synthetic route via the Williamson ether synthesis and discusses potential chiral resolution techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). While no specific biological activities or signaling pathways have been documented for these particular enantiomers, this guide briefly touches upon the critical role of chirality in pharmacology and drug development. All quantitative data presented is based on computed values from reputable chemical databases.

Introduction

Chirality is a fundamental property in medicinal chemistry and drug development, as enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles.[1][2] The seemingly subtle difference in the three-dimensional arrangement of atoms can lead to profound variations in how a molecule interacts with chiral biological targets such as enzymes and receptors.[3] 2-Methoxyheptane possesses a single stereocenter at the C2 position, giving rise to two enantiomers: (2R)-2-methoxyheptane and (2S)-2-methoxyheptane. A thorough understanding of the distinct properties and synthesis of each enantiomer is crucial for any potential application in research and development.

Physicochemical Properties

Table 1: Computed Physical and Chemical Properties of this compound Enantiomers

| Property | (2R)-2-methoxyheptane | (2S)-2-methoxyheptane | Racemic this compound |

| Molecular Formula | C₈H₁₈O | C₈H₁₈O | C₈H₁₈O |

| Molecular Weight | 130.23 g/mol | 130.23 g/mol | 130.23 g/mol |

| XLogP3-AA | 2.8 | 2.8 | 2.8 |

| Hydrogen Bond Donor Count | 0 | 0 | 0 |

| Hydrogen Bond Acceptor Count | 1 | 1 | 1 |

| Rotatable Bond Count | 5 | 5 | 5 |

| Exact Mass | 130.135765193 Da | 130.135765193 Da | 130.135765193 Da |

| Topological Polar Surface Area | 9.2 Ų | 9.2 Ų | 9.2 Ų |

| Complexity | 52.5 | 52.5 | 52.5 |

Note: All data in this table are computed values from PubChem.[4][5][6]

Ethers, in general, have lower boiling points than alcohols with similar molecular weights due to the absence of intermolecular hydrogen bonding.[7][8] They are also relatively unreactive, making them suitable as solvents for various chemical reactions.[8]

Synthesis and Stereochemistry

The synthesis of enantiomerically pure this compound can be approached through two primary strategies: enantioselective synthesis or the resolution of a racemic mixture.

Proposed Enantioselective Synthesis: Williamson Ether Synthesis

A common and effective method for the synthesis of ethers is the Williamson ether synthesis, an Sₙ2 reaction between an alkoxide and an alkyl halide.[9][10][11] To synthesize the individual enantiomers of this compound, one would start with the corresponding enantiomerically pure 2-heptanol.

Experimental Protocol: Williamson Ether Synthesis of (R)-2-methoxyheptane

-

Alkoxide Formation: In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve enantiomerically pure (R)-2-heptanol in a suitable anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

-

Add a strong base, such as sodium hydride (NaH), to deprotonate the alcohol and form the corresponding sodium (R)-2-heptoxide. The reaction is typically stirred at room temperature until the evolution of hydrogen gas ceases.

-

Methylation: Cool the reaction mixture in an ice bath and add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by fractional distillation or column chromatography to yield pure (R)-2-methoxyheptane.

The same procedure would be followed using (S)-2-heptanol to yield (S)-2-methoxyheptane. It is crucial to use high-purity enantiomeric starting materials to ensure the stereochemical integrity of the final product.

Chiral Resolution

If a racemic mixture of this compound is synthesized, the enantiomers can be separated using chiral resolution techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Experimental Protocol: Chiral HPLC Separation of this compound Enantiomers

-

Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating a wide range of chiral compounds.

-

Mobile Phase Selection: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The ratio of these solvents is optimized to achieve the best separation.

-

Instrumentation:

-

HPLC system with a pump, injector, column oven, and a suitable detector (e.g., UV or refractive index detector).

-

Chiral HPLC column.

-

-

Method Development:

-

Dissolve the racemic this compound in the mobile phase.

-

Inject the sample onto the column.

-

Run a gradient of the mobile phase to determine the approximate elution conditions.

-

Optimize the separation by adjusting the mobile phase composition, flow rate, and column temperature to maximize the resolution between the two enantiomer peaks.

-

Chiral Gas Chromatography (GC)

For volatile compounds like this compound, chiral GC is another effective separation method. Similar to chiral HPLC, it employs a chiral stationary phase.

Experimental Protocol: Chiral GC Separation of this compound Enantiomers

-

Column Selection: Utilize a capillary GC column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative.

-

Instrumentation:

-

Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS), and an autosampler.

-

Chiral GC capillary column.

-

-

Method Development:

-

Prepare a dilute solution of the racemic this compound in a volatile solvent (e.g., hexane or dichloromethane).

-

Optimize the temperature program of the GC oven to achieve baseline separation of the enantiomers. This involves adjusting the initial temperature, ramp rate, and final temperature.

-

Optimize other parameters such as injector temperature, detector temperature, carrier gas flow rate, and split ratio.

-

Biological Activity and Signaling Pathways

Currently, there is no publicly available information on the specific biological activities, pharmacological effects, or signaling pathways associated with either (2R)-2-methoxyheptane or (2S)-2-methoxyheptane.

However, the principle of stereospecificity in drug action is well-established. The differential interaction of enantiomers with chiral biological macromolecules can lead to one enantiomer being therapeutically active while the other may be inactive, less active, or even responsible for adverse effects.[1][2] Therefore, for any potential pharmaceutical application of this compound, it would be imperative to investigate the biological profiles of the individual enantiomers separately.

Conclusion

This technical guide has synthesized the available information on (2R)-2-methoxyheptane and (2S)-2-methoxyheptane. While specific experimental data remains elusive, this document provides a solid foundation for researchers by outlining established methodologies for their synthesis and separation. The provided protocols for Williamson ether synthesis and chiral chromatography serve as a starting point for laboratory work. The lack of biological data underscores a significant knowledge gap and highlights an area for future research, particularly given the importance of stereochemistry in the development of new chemical entities for pharmaceutical and other applications. Further experimental investigation is required to fully characterize these enantiomers and explore their potential applications.

References

- 1. biyokimya101.com [biyokimya101.com]

- 2. Chirality in natural products drug discovery and development [pharmabiz.com]

- 3. Bioactivity and analysis of chiral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (2R)-2-methoxyheptane | C8H18O | CID 53992319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (2S)-2-methoxyheptane | C8H18O | CID 142701854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C8H18O | CID 13215858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Ether | Chemical Structure & Properties | Britannica [britannica.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Khan Academy [khanacademy.org]

- 11. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

Spectroscopic Profile of 2-Methoxyheptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Methoxyheptane (C₈H₁₈O, Molecular Weight: 130.23 g/mol ).[1] Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Accompanying this data are detailed, generalized experimental protocols for the acquisition of such spectra for a liquid organic compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from chemoinformatic tools and an analysis of the compound's chemical structure.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.30 | s | 3H | O-CH ₃ |

| ~3.40 | m | 1H | CH -O |

| ~1.10 | d | 3H | CH ₃-CH |

| ~1.2-1.5 | m | 8H | -(CH ₂)₄- |

| ~0.90 | t | 3H | -CH ₂-CH ₃ |

Predictions are based on standard chemical shift values and spin-spin coupling patterns.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~75 | C H-O |

| ~56 | O-C H₃ |

| ~38 | C H₂ (adjacent to CH-O) |

| ~32 | C H₂ |

| ~26 | C H₂ |

| ~23 | C H₂ |

| ~19 | C H₃-CH |

| ~14 | -CH₂-C H₃ |

Predicted chemical shifts are relative to a standard reference (e.g., TMS).

Table 3: Predicted Significant Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2850 | Strong | C-H stretch (alkane) |

| 1470-1450 | Medium | C-H bend (alkane) |

| 1150-1085 | Strong | C-O stretch (ether) |

These predictions are based on characteristic vibrational frequencies of functional groups present in the molecule.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 130 | [M]⁺ (Molecular Ion) |

| 115 | [M - CH₃]⁺ |

| 101 | [M - C₂H₅]⁺ |

| 87 | [M - C₃H₇]⁺ |

| 73 | [M - C₄H₉]⁺ |

| 59 | [CH₃O=CHCH₃]⁺ (α-cleavage) |

| 45 | [CH₃O=CH₂]⁺ |

Fragmentation patterns for ethers are predicted to involve α-cleavage and loss of alkyl radicals.

Experimental Protocols

The following are generalized protocols for obtaining NMR, IR, and mass spectra for a liquid, volatile organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

-

Sample Preparation :

-

Dissolve approximately 5-20 mg of the liquid sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the sample's solubility.

-

Transfer the solution into a clean, dry 5 mm NMR tube. It is crucial that the solution is free of any particulate matter to ensure optimal spectral resolution. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette.

-

-

Instrument Setup :

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is essential for obtaining sharp, well-resolved peaks. This process is typically automated.

-

-

Data Acquisition :

-

¹H NMR : Acquire the proton spectrum. A standard experiment involves a single pulse acquisition. The number of scans can be increased for dilute samples to improve the signal-to-noise ratio.

-

¹³C NMR : Acquire the carbon spectrum. Due to the low natural abundance of the ¹³C isotope, a greater number of scans is typically required. Proton decoupling is commonly used to simplify the spectrum to single lines for each unique carbon atom.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid) :

-

Instrument Setup :

-

Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.

-

Ensure the instrument's sample compartment is closed to minimize interference from atmospheric water and carbon dioxide.

-

-

Data Acquisition :

-

Collect a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum.

-

Acquire the spectrum of the sample. The instrument passes infrared radiation through the sample, and the detector measures the amount of light absorbed at each frequency.

-

-

Data Processing :

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the wavenumbers of significant absorption bands and correlate them to specific functional groups within the molecule.

-

Mass Spectrometry (MS)

-

Sample Introduction :

-

For a volatile liquid like this compound, direct injection or, more commonly, gas chromatography-mass spectrometry (GC-MS) is used.

-

In GC-MS, a small amount of the sample is injected into a gas chromatograph, which separates the components of the sample based on their volatility and interaction with the column's stationary phase. The separated components then enter the mass spectrometer.

-

-

Ionization :

-

As the sample molecules elute from the GC column, they enter the ion source of the mass spectrometer.

-

Electron Ionization (EI) is a common method for volatile organic compounds. In EI, the sample molecules are bombarded with a high-energy electron beam, which causes them to lose an electron and form a positively charged molecular ion ([M]⁺). This high-energy process also induces fragmentation.

-

-

Mass Analysis :

-

The newly formed ions (both the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Processing :

-

A detector records the abundance of ions at each m/z value.

-

The resulting data is plotted as a mass spectrum, which shows the relative intensity of each ion.

-

The fragmentation pattern is analyzed to deduce the structure of the molecule. The molecular ion peak confirms the molecular weight of the compound.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for elucidating the structure of an unknown compound using the spectroscopic techniques described.

Caption: Workflow for Spectroscopic Analysis.

References

Navigating the Solution: A Technical Guide to the Solubility of 2-Methoxyheptane in Organic Solvents

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the solubility characteristics of 2-methoxyheptane, a key consideration in its application as a solvent and intermediate in organic synthesis.

While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, this guide extrapolates its expected solubility based on fundamental chemical principles. Furthermore, it furnishes detailed experimental protocols for researchers to determine these parameters in their own laboratory settings, ensuring the generation of reliable and reproducible data.

Expected Qualitative Solubility of this compound

The principle of "like dissolves like" is the primary determinant of solubility. This compound, an ether, possesses a polar ether group (-O-) and a non-polar seven-carbon alkyl chain. This dual character dictates its solubility profile. The long alkyl chain makes the molecule predominantly non-polar. Consequently, it is expected to be readily miscible with non-polar and weakly polar organic solvents. Its solubility is anticipated to decrease in highly polar solvents.

| Solvent Class | Representative Solvents | Expected Solubility of this compound | Rationale |

| Non-Polar | Hexane, Heptane, Toluene | Miscible | The non-polar alkyl chain of this compound interacts favorably with the non-polar solvent molecules through van der Waals forces.[1][2] |

| Weakly Polar | Diethyl Ether, Acetone | Miscible | The ether linkage in this compound can engage in dipole-dipole interactions with these solvents.[1] |

| Polar Aprotic | Dichloromethane | Soluble | Favorable dipole-dipole interactions are expected to lead to good solubility. |

| Polar Protic | Ethanol, Methanol | Moderately Soluble to Soluble | The ether oxygen can act as a hydrogen bond acceptor, but the long non-polar chain will limit miscibility compared to shorter-chain ethers.[1] |

| Highly Polar | Water | Insoluble to Sparingly Soluble | The large, non-polar heptyl group significantly outweighs the polarity of the ether group, leading to poor miscibility with water.[2] |

Experimental Determination of Solubility

To obtain precise quantitative data, a standardized experimental protocol is essential. The gravimetric method is a reliable and straightforward technique for determining the solubility of a liquid like this compound.[3]

Gravimetric Method for Solubility Determination

Objective: To determine the mass of this compound that dissolves in a given mass of an organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to ±0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE septa)

-

Pipettes and syringes

-

Drying oven

Procedure:

-

Preparation of Solvent: Add a known mass of the organic solvent to a pre-weighed glass vial.

-

Addition of Solute: Add an excess amount of this compound to the vial. The presence of a separate phase of undissolved this compound is necessary to ensure saturation.

-

Equilibration: Securely seal the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated. Continuous agitation is crucial.

-

Phase Separation: After equilibration, stop the agitation and allow the undissolved this compound to settle. It is critical to maintain the temperature during this step.

-

Sampling of Saturated Solution: Carefully extract a known mass of the clear, saturated supernatant using a pre-weighed, temperature-equilibrated syringe.

-

Determination of Solute Mass: Dispense the sampled saturated solution into a pre-weighed vial and re-weigh it to determine the exact mass of the solution.

-

Solvent Evaporation: Place the vial containing the saturated solution in a drying oven at a temperature sufficient to evaporate the solvent completely without causing degradation of the this compound. The process should be continued until a constant mass is achieved.

-

Calculation of Solubility: The final mass of the vial will be that of the vial plus the dissolved this compound. The solubility can then be calculated as grams of this compound per 100 grams of solvent.

Workflow for Gravimetric Determination of Solubility

Caption: General workflow for the gravimetric determination of solubility.

Logical Framework for Solubility Testing

The process of determining the solubility class of an organic compound follows a systematic approach. While this compound is not an unknown, this logical workflow is fundamental to solubility studies.

Solubility Classification Workflow

Caption: A flowchart illustrating the logical progression of solubility tests.[4]

This guide provides a foundational understanding of the solubility of this compound and equips researchers with the necessary protocols to conduct their own quantitative assessments. The provided diagrams offer a clear visual representation of the experimental and logical workflows involved in solubility determination.

References

An In-depth Technical Guide to the Thermodynamic Properties of 2-Methoxyheptane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyheptane (C8H18O) is an ether with potential applications as a solvent and in chemical synthesis. A thorough understanding of its thermodynamic properties is crucial for process design, safety analysis, and predicting its behavior in various chemical and physical transformations. This guide provides a summary of the core thermodynamic properties of this compound. Due to a lack of experimentally determined data in the public domain, this guide utilizes a well-established group contribution method, the Joback method, to provide estimated values for key thermodynamic parameters. Furthermore, it outlines the standard experimental protocols that would be employed to determine these properties empirically.

Estimated Thermodynamic Properties of this compound

The thermodynamic properties of this compound have been estimated using the Joback group-contribution method. This method predicts properties based on the summation of contributions from the molecule's functional groups. The estimations provided in the following tables serve as a valuable reference in the absence of experimental data.

Table 1: Estimated Core Thermodynamic Properties of this compound

| Property | Symbol | Estimated Value | Unit |

| Standard Enthalpy of Formation (Ideal Gas, 298.15 K) | ΔHf° | -343.81 | kJ/mol |

| Standard Gibbs Free Energy of Formation (Ideal Gas, 298.15 K) | ΔGf° | -87.83 | kJ/mol |

| Enthalpy of Vaporization at Normal Boiling Point | ΔHvap | 38.69 | kJ/mol |

| Normal Boiling Point | Tb | 413.23 | K |

| Critical Temperature | Tc | 583.56 | K |

| Critical Pressure | Pc | 25.43 | bar |

| Critical Volume | Vc | 494.00 | cm³/mol |

Table 2: Estimated Ideal Gas Heat Capacity of this compound as a Function of Temperature

| Temperature (K) | Ideal Gas Heat Capacity (Cp) (J/mol·K) |

| 298.15 | 248.83 |

| 400 | 309.20 |

| 500 | 364.53 |

| 600 | 414.82 |

| 700 | 460.07 |

| 800 | 500.28 |

| 900 | 535.45 |

| 1000 | 565.58 |

Experimental Protocols for Determining Thermodynamic Properties

While estimated data is useful, experimental validation is paramount for critical applications. The following are detailed methodologies for the experimental determination of the key thermodynamic properties of this compound, based on established techniques for similar organic compounds.[1][2][3][4][5][6][7]

1. Determination of the Enthalpy of Combustion and Formation by Combustion Calorimetry

The standard enthalpy of formation of this compound can be derived from its standard enthalpy of combustion, which is determined experimentally using a bomb calorimeter.[2][4]

-

Principle: A known mass of the substance is completely combusted in a high-pressure oxygen atmosphere within a constant-volume vessel (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.

-

Apparatus: A high-pressure combustion bomb, a calorimetric vessel (containing a known mass of water), a sensitive thermometer (or a digital temperature sensor), a stirrer, and an ignition system.

-

Procedure:

-

A precisely weighed sample of this compound (typically in a gelatin capsule or on a sample holder) is placed in the combustion bomb.

-

The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

The bomb is submerged in a known quantity of water in the calorimetric vessel. The initial temperature of the water is recorded.

-

The sample is ignited via an electrical fuse.

-

The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

The heat capacity of the calorimeter system is determined by combusting a standard substance with a known enthalpy of combustion (e.g., benzoic acid).

-

The standard enthalpy of combustion (ΔHc°) is calculated from the temperature change, the heat capacity of the calorimeter, and the mass of the sample.

-

The standard enthalpy of formation (ΔHf°) is then calculated using Hess's Law, from the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).[8]

-

2. Determination of the Enthalpy of Vaporization by the Transpiration Method

The enthalpy of vaporization (ΔHvap) can be determined by measuring the vapor pressure of this compound at different temperatures. The transpiration method is a common technique for this purpose.[1]

-

Principle: A stream of an inert gas is passed through or over the liquid sample at a constant temperature and pressure. The gas becomes saturated with the vapor of the substance. By measuring the mass loss of the sample and the volume of the inert gas, the partial pressure of the vapor can be determined.

-

Apparatus: A thermostatically controlled saturation chamber, a carrier gas supply with a flow controller, a system for measuring the volume of the carrier gas, and an analytical balance.

-

Procedure:

-

A known mass of this compound is placed in the saturation chamber, which is maintained at a constant temperature.

-

A controlled flow of an inert gas (e.g., nitrogen or argon) is passed through the chamber, becoming saturated with the ether's vapor.

-

The total volume of the gas that has passed through the chamber is measured.

-

The mass loss of the this compound sample is determined by weighing it after the experiment.

-

The vapor pressure at that temperature is calculated from the mass loss and the volume of the carrier gas.

-

The procedure is repeated at several different temperatures.

-

The enthalpy of vaporization is then determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature, according to the Clausius-Clapeyron equation.[9]

-

3. Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

The heat capacity (Cp) of this compound can be measured as a function of temperature using a differential scanning calorimeter.

-

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

-

Apparatus: A differential scanning calorimeter.

-

Procedure:

-

A baseline is obtained by running the DSC with empty sample and reference pans.

-

A known mass of a standard material with a well-characterized heat capacity (e.g., sapphire) is placed in the sample pan, and the DSC is run again under the same conditions.

-

The standard material is replaced with a known mass of this compound, and the DSC is run a third time.

-

The heat capacity of the this compound sample is then calculated by comparing the heat flow signals from the sample, the standard, and the baseline at each temperature.

-

Visualizations

The following diagrams illustrate the logical flow of an experimental procedure and the fundamental relationships between thermodynamic properties.

Caption: Generalized workflow for determining the enthalpy of formation via combustion calorimetry.

Caption: Fundamental thermodynamic relationships between key state functions.

Conclusion

This technical guide provides a foundational understanding of the thermodynamic properties of this compound. While the presented quantitative data are based on reliable estimation methods, they should be utilized with an awareness of their theoretical nature. The detailed experimental protocols offer a clear path for future empirical studies to determine these properties with high accuracy. Such experimental data will be invaluable for the safe and efficient application of this compound in research and industrial settings.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Measurements of heats of combustion by flame calorimetry. Part 2.—Dimethyl ether, methyl ethyl ether, methyl n-propyl ether, methyl isopropyl ether - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 3. The Measurement of Heats of Combustion by Flame Calorimetry - ProQuest [proquest.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis Doc Brown's advanced level chemistry revision notes [docbrown.info]

- 7. pubs.acs.org [pubs.acs.org]

- 8. jpyro.co.uk [jpyro.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Discovery and History of 2-Methoxyheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and properties of the secondary ether, 2-Methoxyheptane. While its direct applications in drug development are not documented, this guide explores its history, various synthetic methodologies with detailed experimental protocols, and its physicochemical and spectroscopic properties. The information is presented to be a valuable resource for researchers in organic synthesis and materials science.

Introduction

This compound, a simple secondary alkyl ether, holds the chemical formula C₈H₁₈O. While not a compound at the forefront of pharmaceutical research, its synthesis and properties are illustrative of fundamental principles in organic chemistry. Understanding its history and the evolution of its synthetic methods provides valuable insight into the broader field of ether synthesis. This guide will delve into the initial discovery of this compound, detail established synthetic protocols, present its known physicochemical and spectroscopic data, and discuss its potential, albeit underexplored, applications.

Discovery and History

The first documented synthesis of this compound appears in a 1986 publication in the Bulletin of the Chemical Society of Japan by a team of Japanese researchers: Haruo Ogawa, Youko Ichimura, Teiji Chihara, Shousuke Teratani, and Kazuo Taya. Their work, titled "The Synthesis of 1-Alkenyl 2-Alkenyl Ethers and Their Rearrangement to α,β-Unsaturated Aldehydes," focused on the synthesis and reactivity of various ethers, with this compound being one of the compounds prepared and characterized. While the primary focus of their research was on rearrangement reactions, this paper marks the formal entry of this compound into the chemical literature.

Physicochemical Properties

The known physical and chemical properties of this compound are summarized in the table below. These properties are a combination of experimentally determined values and computationally predicted data.

| Property | Value |

| Molecular Formula | C₈H₁₈O |

| Molecular Weight | 130.23 g/mol |

| CAS Number | 57858-34-1 |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not available |

| Solubility | Not available |

Synthetic Methodologies

Two primary methods are well-established for the synthesis of secondary ethers like this compound: the Williamson ether synthesis and the alkoxymercuration-demercuration of alkenes.

Williamson Ether Synthesis

The Williamson ether synthesis is a versatile and widely used method for preparing symmetrical and unsymmetrical ethers. The reaction involves the Sₙ2 displacement of a halide from an alkyl halide by an alkoxide ion. For the synthesis of this compound, this would involve the reaction of sodium 2-heptoxide with a methyl halide or sodium methoxide (B1231860) with a 2-haloheptane. Due to the secondary nature of the 2-heptyl system, the latter approach may lead to competing elimination reactions.

Logical Relationship of Williamson Ether Synthesis

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis of this compound

-

Materials:

-

2-Heptanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-heptanol (1 equivalent) to anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution.

-

Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.

-

Cool the resulting sodium 2-heptoxide solution back to 0 °C.

-

Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude this compound.

-

Purify the crude product by fractional distillation.

-

Alkoxymercuration-Demercuration

An alternative method that avoids the potential for elimination reactions is the alkoxymercuration-demercuration of an alkene. This two-step process involves the Markovnikov addition of an alcohol across a double bond. For the synthesis of this compound, 1-heptene (B165124) would be treated with mercury(II) trifluoroacetate (B77799) in methanol (B129727), followed by in situ reduction with sodium borohydride (B1222165).

Experimental Workflow for Alkoxymercuration-Demercuration

Caption: Alkoxymercuration-Demercuration of 1-Heptene.

Experimental Protocol: Alkoxymercuration-Demercuration of 1-Heptene

-

Materials:

-

1-Heptene

-

Mercury(II) trifluoroacetate [Hg(OCOCF₃)₂]

-

Anhydrous methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

3 M Sodium hydroxide (B78521) (NaOH)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask, dissolve mercury(II) trifluoroacetate (1.1 equivalents) in anhydrous methanol.

-

Add 1-heptene (1 equivalent) to the stirred solution at room temperature.

-

Stir the reaction mixture for 1-2 hours, or until TLC analysis indicates the consumption of the starting alkene.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of sodium borohydride (0.5 equivalents) in 3 M sodium hydroxide.

-

Slowly add the sodium borohydride solution to the stirred organomercury intermediate solution.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.

-

Extract the reaction mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude this compound by fractional distillation.

-

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in public spectral databases. However, based on the known chemical shifts of similar structures, the following are the expected ¹H and ¹³C NMR chemical shifts and a predicted mass spectrum fragmentation pattern.

Table of Predicted Spectroscopic Data

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Mass Spectrometry (Predicted Major Fragments) |

| ~3.3 ppm (s, 3H, -OCH₃) | ~78 ppm (-CH(OCH₃)-) | m/z = 101 ([M - C₂H₅]⁺) |

| ~3.4 ppm (m, 1H, -CH(OCH₃)-) | ~56 ppm (-OCH₃) | m/z = 87 ([M - C₃H₇]⁺) |

| ~1.2-1.5 ppm (m, 8H, -CH₂-) | ~39 ppm (-CH₂-) | m/z = 73 ([M - C₄H₉]⁺) |

| ~1.1 ppm (d, 3H, -CH(OCH₃)CH₃) | ~32 ppm (-CH₂-) | m/z = 59 ([M - C₅H₁₁]⁺) |

| ~0.9 ppm (t, 3H, -CH₂CH₃) | ~25 ppm (-CH₂-) | m/z = 45 ([CH₃OCH₂]⁺) |

| ~23 ppm (-CH₂-) | ||

| ~14 ppm (-CH₃) | ||

| ~23 ppm (-CH(OCH₃)CH₃) |

Applications

A thorough review of scientific and patent literature reveals no documented applications of this compound in the field of drug development. Its simple structure and lack of significant functional group handles make it an unlikely candidate for a pharmacologically active molecule.

However, related, more complex ethers have found applications in other industries. For instance, there are patents describing the use of compounds like 6-methoxy-2,6-dimethyloctanal (B1262660) as fragrance ingredients. This suggests a potential, though unexplored, application for this compound or its derivatives in the fragrance and flavor industry. Its potential use as a specialty solvent or a fuel additive, similar to other aliphatic ethers, also remains a possibility but is not documented.

Conclusion

This compound, first described in the chemical literature in 1986, serves as a classic example of a simple secondary ether. Its synthesis can be reliably achieved through well-established methods such as the Williamson ether synthesis and alkoxymercuration-demercuration, the protocols for which have been detailed in this guide. While its direct application in drug development is non-existent, the exploration of its synthesis and properties provides valuable knowledge for researchers in organic chemistry. Future investigations into its potential as a fragrance component or a specialty solvent could unveil new applications for this otherwise unassuming molecule.

2-Methoxyheptane: A Technical Examination of its Presence in Nature

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide addresses the natural occurrence of the aliphatic ether, 2-methoxyheptane. Following a comprehensive review of scientific literature and chemical databases, this document concludes that there is no significant evidence to support the natural occurrence of this compound in plants, fungi, bacteria, or as a component of essential oils or microbial volatile organic compounds (MVOCs).

While the search for novel natural products is ongoing, this compound is currently considered a synthetic compound. This guide provides a summary of its known chemical and physical properties, common synthetic routes, and the analytical methodologies that would be employed for its detection and characterization, should it be discovered in a natural source in the future.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its identification and for predicting its behavior in various analytical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₈H₁₈O | --INVALID-LINK-- |

| Molecular Weight | 130.23 g/mol | --INVALID-LINK-- |

| CAS Number | 57858-34-1 | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Not available |

Synthetic Protocols

This compound is available from various chemical suppliers and is typically produced through synthetic organic chemistry techniques. A common method for the synthesis of such ethers is the Williamson ether synthesis.

Williamson Ether Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound via the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide.

Materials:

-

Sodium hydride (NaH)

-

Methyl iodide (CH₃I)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Alkoxide Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-heptanol (1 equivalent) in anhydrous diethyl ether or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen has ceased, indicating the formation of the sodium heptan-2-oxide.

-

Ether Formation: Cool the alkoxide solution back to 0 °C.

-

Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation or column chromatography on silica (B1680970) gel to yield pure this compound.

Hypothetical Analytical Workflow for Detection in Natural Samples

Should there be a future hypothesis of this compound being a natural product, the following workflow outlines the experimental approach for its extraction, detection, and identification from a biological matrix (e.g., plant tissue, microbial culture).

Sample Preparation and Extraction

-

Objective: To isolate volatile and semi-volatile organic compounds from the sample matrix.

-

Protocol:

-

Homogenize the fresh or freeze-dried biological material in a suitable solvent (e.g., methanol, dichloromethane, or a mixture thereof).

-

For microbial cultures, a headspace solid-phase microextraction (SPME) method is often employed to capture volatile metabolites without solvent extraction.

-

Alternatively, solvent extraction followed by concentration of the extract under a gentle stream of nitrogen can be performed.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Objective: To separate the components of the extract and identify them based on their mass spectra and retention times.

-

Protocol:

-

Inject a small aliquot of the concentrated extract or the SPME fiber into a gas chromatograph coupled to a mass spectrometer.

-

Use a non-polar or semi-polar capillary column (e.g., DB-5ms) suitable for separating volatile organic compounds.

-

Employ a temperature gradient program to elute the compounds based on their boiling points.

-